LAH4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

LAH4 is an antimicrobial peptide that strongly interacts with phospholipid membranes, exhibiting in vitro transfection efficiency.

Aplicaciones Científicas De Investigación

Gene-Delivery and DNA Transfection

LAH4 is known for its gene-delivery capabilities. It assembles properties making it an intriguing candidate as a gene-delivery vehicle. It shows efficient complexation with DNA due to its cationic residues and is able to destabilize biological membranes in acidic conditions, which is crucial for the transfection process. This compound is involved in both DNA complexation and membrane permeabilization, facilitating the delivery of the transfection complex to the cytoplasm (Prongidi-Fix et al., 2007). Additionally, this compound and its derivatives have shown effectiveness in delivering genes and small interfering RNA (siRNA) into mammalian cells by harnessing the endocytic machinery with low associated toxicity (Kichler et al., 2013).

Interaction with Lipid Membranes

This compound's interaction with lipid membranes is notable, particularly with anionic lipids found in bacterial membranes. This is relevant for its antibiotic capabilities and its role in nucleic acid delivery. This compound can effectively disorder anionic lipid fatty acyl chains, which is closely related to its gene transfer efficiency (Mason et al., 2006). The interactions of this compound with lipid bilayers are influenced by factors such as membrane composition and pH, providing insights into the peptide's mechanism of action and cell selectivity (Islami et al., 2014).

Antimicrobial Activity

This compound exhibits potent antimicrobial activity. Its mechanism involves interacting with phospholipid membranes and causing membrane destabilization, rather than pore formation. The peptide's antibiotic activities are significantly pronounced at lower pH levels, aligning with its pH-responsive properties (Vogt & Bechinger, 1999). Further studies show that the membrane disruption and antimicrobial action of this compound are enhanced at acidic pH, suggesting its potential as a future antibiotic agent (Mason et al., 2006).

Propiedades

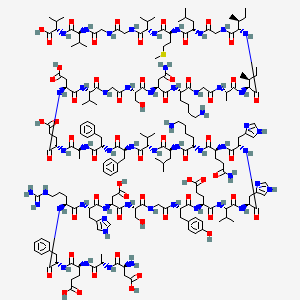

Fórmula molecular |

C₁₃₂H₂₂₈N₃₈O₂₇ |

|---|---|

Peso molecular |

2779.53 |

Secuencia |

One Letter Code: KKALLALALHHLAHLALHLALALKKA |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Agtad[cfwkyc]V](/img/structure/B1574774.png)